Pseudovardenafil

Structural Elucidation PDE5 Inhibitor Analog NMR Spectroscopy

Procure certified Pseudovardenafil reference standard to develop and validate LC-MS/MS methods capable of detecting its 11 unique piperidine-ring-specific metabolites, which are absent in vardenafil. Unlike generic PDE5 inhibitor standards, this compound ensures definitive identification of this unapproved analogue commonly found as an adulterant in dietary supplements and counterfeit medications. Essential for forensic toxicology, regulatory enforcement, and pharmaceutical supply chain integrity testing where legally defensible, compound-specific quantitative data is mandated.

Molecular Formula C22H29N5O4S
Molecular Weight 459.6 g/mol
CAS No. 224788-34-5
Cat. No. B029112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudovardenafil
CAS224788-34-5
Synonyms2-[2-Ethoxy-5-(1-piperidinylsulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one;  Piperidenafil;  Pseudovardenafil; 
Molecular FormulaC22H29N5O4S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
InChIInChI=1S/C22H29N5O4S/c1-4-9-19-23-15(3)20-22(28)24-21(25-27(19)20)17-14-16(10-11-18(17)31-5-2)32(29,30)26-12-7-6-8-13-26/h10-11,14H,4-9,12-13H2,1-3H3,(H,24,25,28)
InChIKeyQAYHPAMSDMZXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudovardenafil (CAS 224788-34-5): A Vardenafil Analog Reference Standard for Forensic and Analytical Method Development


Pseudovardenafil (CAS 224788-34-5), also known as piperidenafil, is a synthetic analogue of the phosphodiesterase type 5 (PDE5) inhibitor vardenafil [1]. It is structurally characterized as 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine [2]. This compound is not an approved pharmaceutical agent; rather, it has been identified as an unapproved adulterant in dietary supplements and counterfeit medications [1]. Its primary utility in the scientific and industrial context lies in its role as an analytical reference standard for the development and validation of methods aimed at detecting illicit PDE5 inhibitors in complex matrices .

Pseudovardenafil (CAS 224788-34-5): Why In-Class PDE5 Inhibitor Analogs Cannot Be Interchanged for Accurate Forensic Identification


Although pseudovardenafil shares the PDE5 inhibitory mechanism of its parent compound vardenafil, its distinct structural modification—a piperidine ring replacing the ethylpiperazine moiety—fundamentally alters its physicochemical properties and analytical behavior [1]. This structural divergence means that pseudovardenafil cannot be reliably identified or quantified using methods optimized solely for vardenafil. Furthermore, its metabolic fate is unique, producing a distinct set of 11 metabolites in vitro and in vivo that are not generated by vardenafil or other analogues [2]. Consequently, the use of generic vardenafil reference standards or detection protocols is inadequate for forensic toxicology, counterfeit pharmaceutical analysis, or regulatory compliance testing, where precise identification of this specific unapproved analogue is legally and scientifically mandated [3].

Pseudovardenafil (CAS 224788-34-5) Product-Specific Quantitative Evidence Guide: Comparative Data for Scientific Selection


Structural Differentiation: Piperidine Substituent Distinguishes Pseudovardenafil from Parent Vardenafil

Pseudovardenafil is structurally differentiated from its parent compound vardenafil by a single, critical substitution: the ethylpiperazine group in vardenafil is replaced by a piperidine ring in pseudovardenafil [1]. This structural difference was confirmed via comprehensive one- and two-dimensional NMR spectroscopy and mass spectrometry [1].

Structural Elucidation PDE5 Inhibitor Analog NMR Spectroscopy

Metabolic Profile: Distinct In Vitro and In Vivo Metabolite Pattern Relative to Another Vardenafil Analog

A comparative metabolic study using human liver microsomes (in vitro) and rats (in vivo) characterized the metabolic fate of two vardenafil analogues. A total of 11 distinct metabolites were identified for pseudovardenafil, while 13 distinct metabolites were identified for hydroxyvardenafil, another common vardenafil analogue [1]. This demonstrates that pseudovardenafil undergoes a unique metabolic pathway, yielding a specific set of biomarkers not shared with other analogues.

Metabolism Forensic Toxicology LC-Q-TOF-MS

Analytical Method Prevalence: Pseudovardenafil is a Key Analyte in Multi-PDE5 Inhibitor Screening Panels

Pseudovardenafil is one of nine known vardenafil analogues and one of 112 total unapproved PDE5 inhibitors that have been reported as adulterants from 2003 to 2023 [1]. Its inclusion as a target analyte in numerous published multi-analyte HPLC, UPLC, and LC-MS/MS methods [REFS-2, REFS-3] underscores its prevalence and the regulatory need for its detection.

Analytical Chemistry Method Development Dietary Supplement Adulteration

Safety and Regulatory Standing: Pseudovardenafil is an Unapproved Substance with Documented Health Warnings

Health authorities have issued specific public warnings against products containing pseudovardenafil, noting that its side effects are expected to be analogous to those of vardenafil, including hypotension, headache, vomiting, and dizziness [1]. A critical safety concern is the potential for dangerous drug interactions with nitrates, which can lead to a severe drop in blood pressure [2].

Public Health Regulatory Compliance Toxicology

Primary Research and Industrial Applications for Pseudovardenafil (CAS 224788-34-5) Reference Standards


Forensic Toxicology: Biomarker Confirmation of Pseudovardenafil Exposure

Forensic toxicology laboratories can utilize a pseudovardenafil reference standard to develop and validate LC-MS/MS methods for the targeted detection of the compound's 11 unique metabolites in human biological samples (e.g., urine, plasma) [1]. This is essential for confirming exposure in cases of suspected poisoning or illicit use, as the metabolite profile is distinct from that of the approved drug vardenafil [1].

Regulatory Compliance: Screening and Quantitation of Illicit Adulterants in Dietary Supplements

Regulatory agencies and contract testing laboratories can employ a pseudovardenafil analytical standard as part of a multi-analyte HPLC-UV, UPLC-PDA, or LC-MS/MS panel designed to screen dietary supplements and herbal products for unapproved PDE5 inhibitors [REFS-2, REFS-3]. The availability of a pure reference standard is a prerequisite for method validation and for generating legally defensible quantitative data required for product recalls or enforcement actions .

Pharmaceutical Counterfeit Analysis: Authenticity Verification and Supply Chain Integrity

Pharmaceutical manufacturers and quality control units can use a pseudovardenafil reference standard to screen bulk drug substances and finished dosage forms of vardenafil for the presence of this specific analogue. This ensures supply chain integrity and protects against the inadvertent or intentional substitution of the approved active pharmaceutical ingredient with a cheaper, unapproved analogue [1].

Analytical Method Development: System Suitability and Retention Time Markers for PDE5 Inhibitors

Analytical chemists developing new or improved separation methods for PDE5 inhibitors can use pseudovardenafil as a system suitability standard or retention time marker. Its distinct structural features (piperidine vs. ethylpiperazine) provide a unique chromatographic fingerprint, allowing for the fine-tuning of separation parameters in complex mixtures containing multiple structurally similar analogues [2].

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